



# Application Notes and Protocols for siRNA Encapsulation using PNI 132

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | PNI 132   |           |
| Cat. No.:            | B12383059 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

### Introduction

Small interfering RNA (siRNA) offers a powerful therapeutic modality by silencing disease-causing genes. However, the effective delivery of siRNA into target cells remains a significant challenge. Lipid nanoparticles (LNPs) have emerged as a leading platform for siRNA delivery, protecting the nucleic acid from degradation and facilitating its cellular uptake. **PNI 132** is a novel ionizable lipid designed for the formulation of LNPs for nucleic acid delivery.[1][2] These application notes provide a detailed protocol for the encapsulation of siRNA using **PNI 132**, methods for nanoparticle characterization, and protocols for evaluating in vitro and in vivo gene silencing.

## **Principle of LNP-siRNA Formulation**

The formulation of siRNA-loaded LNPs using **PNI 132** is typically achieved through a rapid mixing process, often employing a microfluidic device.[3] The process involves mixing an ethanolic solution containing **PNI 132**, helper lipids (such as DSPC and cholesterol), and a PEG-lipid with an acidic aqueous solution (pH 4.0) containing the siRNA.[3] At this low pH, the ionizable lipid **PNI 132** becomes protonated, acquiring a positive charge that facilitates its interaction with the negatively charged siRNA backbone, leading to the formation of the LNP core. The subsequent dialysis against a buffer with a physiological pH (7.4) neutralizes the surface charge of the LNPs, resulting in stable, monodisperse nanoparticles suitable for in vivo applications.[4]



**Materials and Reagents** 

| Material/Reagent                                                                    | Supplier (Example)                     |  |
|-------------------------------------------------------------------------------------|----------------------------------------|--|
| PNI 132                                                                             | MedchemExpress                         |  |
| 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)                                   | Avanti Polar Lipids                    |  |
| Cholesterol                                                                         | Sigma-Aldrich                          |  |
| 1,2-dimyristoyl-rac-glycero-3-<br>methoxypolyethylene glycol-2000 (DMG-PEG<br>2000) | Avanti Polar Lipids                    |  |
| siRNA (custom synthesis)                                                            | Dharmacon, Integrated DNA Technologies |  |
| Ethanol (200 proof, molecular biology grade)                                        | Sigma-Aldrich                          |  |
| Citrate Buffer (25 mM, pH 4.0)                                                      | In-house preparation                   |  |
| Phosphate-Buffered Saline (PBS), pH 7.4                                             | Thermo Fisher Scientific               |  |
| RiboGreen RNA Quantitation Assay                                                    | Thermo Fisher Scientific               |  |
| Dynamic Light Scattering (DLS) Instrument                                           | Malvern Panalytical, Wyatt Technology  |  |
| Zetasizer for Zeta Potential Measurement                                            | Malvern Panalytical                    |  |
| Transmission Electron Microscope (TEM)                                              | JEOL, Thermo Fisher Scientific         |  |
| Cell Culture Media (e.g., DMEM, RPMI-1640)                                          | Thermo Fisher Scientific               |  |
| Fetal Bovine Serum (FBS)                                                            | Thermo Fisher Scientific               |  |
| Target cell line (e.g., HeLa, HepG2)                                                | ATCC                                   |  |
| Transfection Reagent (for comparison, e.g.,<br>Lipofectamine RNAiMAX)               | Thermo Fisher Scientific               |  |
| Luciferase Assay System (if using luciferase reporter)                              | Promega                                |  |
| qPCR reagents                                                                       | Bio-Rad, Thermo Fisher Scientific      |  |



## **Experimental Protocols**

# Protocol 1: Formulation of PNI 132-siRNA LNPs using Microfluidics

This protocol is based on established methods for LNP formulation with ionizable lipids and is adaptable for **PNI 132**.

- 1. Preparation of Stock Solutions:
- Lipid Stock in Ethanol: Prepare a stock solution of PNI 132, DSPC, cholesterol, and DMG-PEG 2000 in a molar ratio of 50:10:38.5:1.5 in 100% ethanol. The total lipid concentration should be between 10-25 mM.
- siRNA Stock in Aqueous Buffer: Dissolve the siRNA in 25 mM citrate buffer (pH 4.0) to a final concentration of 0.2-0.5 mg/mL.
- 2. Microfluidic Mixing:
- Set up a microfluidic mixing device (e.g., NanoAssemblr® Benchtop from Precision NanoSystems).
- Load the lipid-ethanol solution into one syringe and the siRNA-aqueous solution into another.
- Set the flow rate ratio of the aqueous to organic phase to 3:1.
- Set the total flow rate to achieve rapid and reproducible mixing (e.g., 12 mL/min).
- Initiate the mixing process to generate the LNP-siRNA dispersion.
- 3. Dialysis and Concentration:
- Immediately after formation, dialyze the LNP-siRNA dispersion against PBS (pH 7.4) for at least 6 hours at 4°C using a dialysis cassette (e.g., 10 kDa MWCO) to remove ethanol and raise the pH.
- Change the PBS buffer at least twice during dialysis.







- If necessary, concentrate the LNP-siRNA formulation using a centrifugal filter device.
- 4. Sterilization:
- $\bullet\,$  Sterilize the final LNP-siRNA formulation by passing it through a 0.22  $\mu m$  syringe filter.
- Store the sterile formulation at 4°C.

Experimental Workflow for LNP-siRNA Formulation









Click to download full resolution via product page



### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. liposomes.ca [liposomes.ca]
- To cite this document: BenchChem. [Application Notes and Protocols for siRNA Encapsulation using PNI 132]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12383059#how-to-use-pni-132-for-sirna-encapsulation]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com